3-(Difluoromethoxy)-4-methylaniline
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The CAS registry number is also often included for reference.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and its behavior under various conditions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Fourier Transform Spectral Analysis
Fourier transform infrared (FTIR) and FT-Raman spectral analysis of related compounds, like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, provides insights into the fundamental modes and vibrational frequency of these compounds. Such analysis helps in understanding the interactions of various groups and the influence of substitution on the vibrational mode of the amino group (Arjunan & Mohan, 2008).
Polyphenol Chemistry and Bioactivity
Research in polyphenol chemistry, like the study on procyanidin B2, often involves derivatives of methylaniline. These studies are crucial for establishing linkage regio- and stereochemistry in oligomeric proanthocyanidins, aiding in understanding the chemical nature and potential applications of these compounds (Kozikowski, Tueckmantel, & George, 2000).
Aniline Degradation
Investigating the degradation of aniline and its derivatives, including methylaniline variants, is crucial for environmental and wastewater treatment applications. Studies on bacteria like Delftia sp. AN3, which can degrade aniline, help in understanding the pathways and potential uses of these organisms in treating aniline-contaminated environments (Liu et al., 2002).
Synthesis and Reactivity Studies
Research on the synthesis of methylaniline derivatives through reactions like Suzuki cross-coupling helps in understanding their reactivity, structural features, and potential applications in various fields, including materials science and pharmaceuticals (Rizwan et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information.
Future Directions
This involves predicting or suggesting future areas of study based on the known properties and uses of the compound.
properties
IUPAC Name |
3-(difluoromethoxy)-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPKMFVBKRHCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656117 | |
Record name | 3-(Difluoromethoxy)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-4-methylaniline | |
CAS RN |
264194-31-2 | |
Record name | 3-(Difluoromethoxy)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethoxy)-4-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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